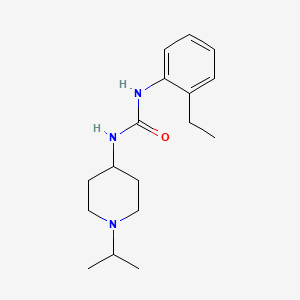![molecular formula C18H20N2O3 B5293914 N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)
N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide, also known as MIHCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIHCA belongs to the class of compounds known as benzamides and is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, it would be interesting to investigate the mechanism of action of this compound in more detail to better understand its effects on various signaling pathways. Finally, the development of new analogs of this compound with improved solubility and bioavailability could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with isobutylamine followed by the addition of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 2-hydroxy-4-aminobenzamide to obtain this compound.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, this compound has been shown to exhibit anti-tumor properties by inhibiting angiogenesis and reducing the formation of blood vessels in tumors.
Propiedades
IUPAC Name |
N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11(2)17(22)19-14-7-8-15(16(21)10-14)20-18(23)13-6-4-5-12(3)9-13/h4-11,21H,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJDGNIEHKEVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B5293831.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)

![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)